molecular formula C12H27NO2 B1591084 Dipentylamine acetate solution CAS No. 211676-91-4

Dipentylamine acetate solution

Cat. No. B1591084
CAS RN: 211676-91-4
M. Wt: 217.35 g/mol
InChI Key: IPBJPAHGLXFUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipentylamine acetate solution is a versatile and powerful reagent used in a variety of laboratory experiments. It is a colorless, odorless liquid with a boiling point of 140°C, and a melting point of -37°C. It is a derivative of acetic acid and is commonly used as a catalyst in organic synthesis. Dipentylamine acetate solution is an important component in the development of new drugs, as it can be used to modify the properties of a wide variety of molecules. It is also used in the preparation of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Ion Pair Chromatography

Dipentylamine acetate is suitable for use in ion pair chromatography as a concentrate in ampule form. This application is significant in the separation and analysis of various compounds in complex mixtures .

Laboratory Reagent

As a laboratory reagent, Dipentylamine acetate solution is versatile and potent, used extensively in various laboratory experiments. It serves as a catalyst in organic synthesis due to its derivative nature from acetic acid .

properties

IUPAC Name

acetic acid;N-pentylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBJPAHGLXFUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCCCC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584983
Record name Acetic acid--N-pentylpentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

acetic acid;N-pentylpentan-1-amine

CAS RN

211676-91-4
Record name Acetic acid--N-pentylpentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipentylamine acetate solution
Reactant of Route 2
Reactant of Route 2
Dipentylamine acetate solution
Reactant of Route 3
Reactant of Route 3
Dipentylamine acetate solution
Reactant of Route 4
Reactant of Route 4
Dipentylamine acetate solution
Reactant of Route 5
Reactant of Route 5
Dipentylamine acetate solution
Reactant of Route 6
Reactant of Route 6
Dipentylamine acetate solution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.